molecular formula C25H22N4O2S B12117211 3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12117211
M. Wt: 442.5 g/mol
InChI Key: OVOBFFOKWQVCIN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloquinoxaline sulfonamide class, characterized by a quinoxaline core fused with a pyrrole ring, substituted with a sulfonyl group and aryl moieties. Its structure includes:

  • Aryl substituent: A 3-methylphenyl group at the 1-position of the pyrroloquinoxaline scaffold.

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C25H22N4O2S/c1-15-7-6-8-18(13-15)29-24(26)23(32(30,31)19-12-11-16(2)17(3)14-19)22-25(29)28-21-10-5-4-9-20(21)27-22/h4-14H,26H2,1-3H3

InChI Key

OVOBFFOKWQVCIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzenesulfonyl chloride with 3-methylphenylamine, followed by cyclization with appropriate reagents to form the pyrroloquinoxaline core. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-[(3,4-Dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Sulfonamides

Compound Name (CAS) Sulfonyl Substituent Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
Target Compound 3,4-Dimethylphenyl 3-Methylphenyl Not provided* ~470 (estimated) Hypothesized kinase/SIRT modulation -
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-... (374922-43-7) Phenyl 4-Fluorophenyl C22H15FN4O2S 418.44 SIRT1 activator; anti-inflammatory, insulin-sensitizing
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-... (374091-34-6) Phenyl 4-Fluorophenethyl C24H19FN4O2S 446.50 Not explicitly stated (likely kinase-targeted)
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)-... (844850-43-7) 4-Methoxyphenyl 3-Phenylpropyl C26H24N4O3S 472.56 Unknown (commercially available for research)

*Estimated molecular formula: C27H24N4O2S (based on substituents).

Key Observations:

Structural Variations: Sulfonyl Groups: The target compound’s 3,4-dimethylphenylsulfonyl group contrasts with phenyl (e.g., 374922-43-7) or 4-methoxyphenyl (844850-43-7) substituents. Aryl Substituents: The 3-methylphenyl group differs from 4-fluorophenyl (374922-43-7) or phenethyl chains (374091-34-6). Fluorine or methoxy groups may influence electronic effects and binding affinity to targets like SIRT1 .

Biological Activity :

  • The SIRT1 activator 374922-43-7 (IC50 = 0.5 μM) demonstrates the importance of the 4-fluorophenyl group for epigenetic modulation . The target compound’s methyl groups may alter this activity due to steric effects.
  • Phenethyl or propyl chains (e.g., 374091-34-6, 844850-43-7) suggest flexibility in targeting extended binding pockets, whereas rigid aryl groups (e.g., 3-methylphenyl) may favor selectivity .

Commercial Availability: Compounds like 374922-43-7 are marketed by TCI Chemicals at premium prices (e.g., $6,600/10 mg), indicating high demand for pyrroloquinoxaline derivatives in drug discovery .

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its pharmacokinetics and specific targets. Methyl substituents may confer metabolic stability compared to fluoro or methoxy analogs.
  • Analog Optimization: Substituting sulfonyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties could modulate activity, as seen in related triazoloquinolines .

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